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  • Product: 4-(2-Bromopyrimidin-4-yl)morpholine
  • CAS: 1209459-32-4

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Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) protocol for morpholine pyrimidines

The user wants a detailed application note and protocol for the Nucleophilic Aromatic Substitution (SNAr) of morpholine onto pyrimidine rings. Here's a breakdown of the requirements and how I'll address them: Part 1: Cor...

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed application note and protocol for the Nucleophilic Aromatic Substitution (SNAr) of morpholine onto pyrimidine rings.

Here's a breakdown of the requirements and how I'll address them:

Part 1: Core Directive (Autonomy)

  • I need to create a unique and logical structure for the guide, not a generic template.

  • I will structure the document as follows:

    • Introduction: Briefly introduce SNAr and its importance in synthesizing morpholine pyrimidines for drug discovery.

    • The SNAr Mechanism on Pyrimidine Scaffolds: A deep dive into the "why."

      • The role of the electron-deficient pyrimidine ring.

      • The nature of the leaving group.

      • The role of the nucleophile (morpholine).

      • The Meisenheimer complex intermediate.

      • A Graphviz diagram illustrating the mechanism.

    • Key Parameters for a Successful SNAr Protocol: Explain the causality behind experimental choices.

      • Substrate Selection (Halogenated Pyrimidines).

      • Nucleophile (Morpholine).

      • Solvent Selection (The power of polar aprotic solvents).

      • Base Selection (To deprotonate or not?).

      • Temperature and Reaction Time.

    • Detailed Experimental Protocol: A step-by-step guide.

      • Materials and Reagents table.

      • Step-by-step procedure (Reaction setup, monitoring, work-up, purification).

      • A Graphviz diagram of the experimental workflow.

    • Data Presentation & Comparison:

      • A table summarizing typical reaction conditions and expected outcomes.

    • Troubleshooting and Field-Proven Insights:

      • Common issues (low yield, side products, purification challenges).

      • Expert solutions and tips.

    • References: A complete, numbered list with clickable URLs.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I will explain the why behind each step. For example, why polar aprotic solvents are used (to solvate the cation and leave the nucleophile "naked" and more reactive), and why fluoride can be a better leaving group than iodide in SNAr (because C-X bond breaking is not the rate-determining step).

  • Trustworthiness: The protocol will be self-validating by including steps for monitoring the reaction (e.g., TLC) and purification, ensuring the user can verify the outcome. I'll also include a troubleshooting section.

  • Authoritative Grounding & Comprehensive References: I have gathered numerous sources from my initial search. I will use these to back up all mechanistic claims and protocol details. I will ensure every claim is supported by a citation and that the final reference list is complete and accurate with working URLs.

Part 3: Visualization & Formatting

  • Data Presentation: I will create a table summarizing reaction parameters (Substrate, Nucleophile, Base, Solvent, Temp, Time, Yield).

  • Experimental Protocols: I will provide a clear, numbered, step-by-step list for the protocol.

  • Mandatory Visualization (Graphviz): I will create two DOT script diagrams:

    • SNAr Mechanism: To visualize the addition-elimination steps, including the Meisenheimer complex.

    • Experimental Workflow: A flowchart showing the process from reactants to purified product.

  • Diagram Specifications: I will adhere to all specified formatting rules for the diagrams, including width, color contrast, and node text contrast. I will use the provided color palette.

Execution Plan:

  • Draft the Introduction and Mechanism Section: Start by explaining the theory. Create the first Graphviz diagram for the mechanism. Add in-text citations as I write.

  • Draft the Key Parameters Section: Explain the role of each component of the reaction, citing sources for each point.

  • Draft the Detailed Protocol: Write the step-by-step guide. Create the materials table.

  • Create the Workflow Diagram: Design the second Graphviz diagram to illustrate the protocol steps.

  • Draft the Data Table and Troubleshooting Section: Synthesize information from the search results into a comparative table and a practical troubleshooting guide.

  • Compile the References Section: Go back through the text, gather all cited sources, and format them into a numbered list with titles, sources, and verified URLs.

  • Final Review: Read through the entire document to ensure it meets all requirements, flows logically, is scientifically accurate, and has correct formatting, citations, and diagram specifications.# Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Morpholine Pyrimidines

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, appearing in a vast array of FDA-approved drugs, particularly kinase inhibitors.[1] The functionalization of this privileged heterocycle is therefore of paramount importance to drug development professionals. Among the most robust and widely utilized methods for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This application note provides a comprehensive guide to the SNAr protocol for the synthesis of morpholine pyrimidines, a common structural motif in pharmacologically active molecules. We will delve into the underlying mechanism, detail a field-proven experimental protocol, and offer expert insights into optimization and troubleshooting.

The SNAr Mechanism on Pyrimidine Scaffolds: An In-Depth Look

The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of an aromatic ring.[2][4] It is also the conceptual opposite of Electrophilic Aromatic Substitution (EAS); in SNAr, the aromatic ring is electron-poor (electrophilic) and is attacked by a nucleophile.[5] The reaction proceeds via a two-step addition-elimination mechanism.

Pillars of the Pyrimidine SNAr Reaction:

  • Electron-Deficient Ring System: Heteroarenes like pyrimidine are inherently electron-deficient due to the presence of electronegative nitrogen atoms.[2][6] These nitrogens act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

  • The Nucleophile (Morpholine): Morpholine is an excellent secondary amine nucleophile for this transformation. Its nitrogen atom readily attacks the electron-deficient carbon on the pyrimidine ring.

  • The Leaving Group: A good leaving group, typically a halide, is required at the position of attack.[2] A crucial distinction from SN2 reactions is the leaving group aptitude in SNAr: F > Cl > Br > I.[2][7] This inverted trend is because the rate-determining step is the initial nucleophilic attack to form the intermediate, not the subsequent breaking of the carbon-halogen bond.[2][5] The high electronegativity of fluorine provides the strongest inductive electron withdrawal, making the attached carbon the most electrophilic and thus accelerating the rate-limiting addition step.[7][8]

  • The Meisenheimer Complex: The initial attack by the nucleophile breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9] The negative charge in this complex is delocalized, with resonance structures placing the charge on the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[6]

  • Re-aromatization: In the final, rapid step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.[9]

The two-step addition-elimination mechanism of a typical SNAr reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the SNAr reaction between a 2-chloropyrimidine derivative and morpholine.

Materials and Reagents
Reagent/MaterialPurposeNotes
2-Chloro-5-nitropyrimidine (Substrate)ElectrophileThe nitro group further activates the ring for SNAr.
Morpholine (Nucleophile)NucleophileTypically used in slight excess (1.1 - 1.5 eq).
Potassium Carbonate (K₂CO₃) or DIPEABaseScavenges the HCl byproduct.[9]
Dimethyl Sulfoxide (DMSO) or DMFSolventPolar aprotic solvent is critical for reaction efficiency.[10]
Ethyl Acetate (EtOAc)Extraction SolventUsed during aqueous work-up.
BrineAqueous WashHelps to break emulsions and remove water from the organic layer.[10]
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentRemoves residual water from the organic phase.
Silica GelStationary Phase for ChromatographyFor purification of the final product.[10]
Round-bottom flask, condenser, stir barReaction ApparatusStandard laboratory glassware.
TLC plates, developing chamberReaction MonitoringTo track the consumption of starting material.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-5-nitropyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to dissolve the solids.[10] The use of dry solvent is crucial to prevent potential hydrolysis side reactions.[10]

    • Add morpholine (1.2 eq) to the stirring mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature, typically between 80-120 °C.[10] The optimal temperature may vary depending on the specific substrate.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl halide is completely consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[10]

    • Combine the organic layers and wash them sequentially with water and then with brine to remove the high-boiling point DMSO and any inorganic salts.[10][11]

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.[10] A gradient of ethyl acetate in hexanes is typically effective. For basic amine products, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.[10]

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield the final morpholine pyrimidine.

Experimental workflow for morpholine pyrimidine synthesis via SNAr.

Key Parameters & Optimization Insights

The success and efficiency of the SNAr reaction are highly dependent on several factors. Understanding their interplay is key to optimizing the protocol.

ParameterRecommended Choice(s)Rationale & Expert Insights
Substrate 2-Halopyrimidine, 4-HalopyrimidineHalogens at the C2 and C4 positions of the pyrimidine ring are most activated for SNAr due to their proximity to the ring nitrogens, which stabilize the Meisenheimer intermediate.[6] Reactivity generally follows C4 > C2.[1]
Leaving Group F, ClFluoride is often the most reactive leaving group due to its high electronegativity, which makes the ipso-carbon more electrophilic and accelerates the rate-determining nucleophilic attack.[2][7] Chlorides are also excellent and widely used substrates.[9]
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic solvents are crucial. They effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving the nucleophile anion more "naked" and, therefore, more reactive.[10] Protic solvents (like alcohols) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[10]
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NAn inorganic or non-nucleophilic organic base is required to neutralize the acid (e.g., HCl) formed during the reaction.[9] This prevents the protonation of the morpholine nucleophile, which would render it inactive. Using excess morpholine can sometimes serve this purpose, but adding a dedicated base is more common.[9]
Temperature 80 - 150 °CMost SNAr reactions require heating to overcome the activation energy barrier associated with breaking the aromaticity of the ring. Microwave irradiation can also be a highly effective method for accelerating these reactions, often leading to shorter reaction times and higher yields.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient activation of the pyrimidine ring; Low reaction temperature; Inactive nucleophile (protonated).Ensure the leaving group is at an activated position (ortho/para to a ring nitrogen).[6] Increase the reaction temperature or consider using microwave heating.[13] Ensure a sufficient amount of base is present to neutralize generated acid and keep the nucleophile deprotonated.[9]
Formation of Side Products Di-substitution on a di-halopyrimidine; Reaction with a nucleophilic solvent.To favor mono-substitution, use a stoichiometric amount of morpholine (1.0-1.1 eq) and monitor the reaction carefully by TLC.[10] Avoid using nucleophilic solvents like alcohols, especially at high temperatures, as they can compete with morpholine (solvolysis).[10][14]
Difficult Purification Residual high-boiling solvent (DMSO/DMF); Product streaking on silica gel.During work-up, perform multiple washes with water and brine to thoroughly remove DMSO/DMF.[11] If the product is basic, pre-treat the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate/hexane) to neutralize acidic sites and prevent streaking.[10]
Emulsion During Work-up Formation of stable micelles, especially with polar solvents and salts.Add a saturated solution of NaCl (brine) to the separatory funnel.[10] This increases the ionic strength of the aqueous phase, which helps to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.

Conclusion

The Nucleophilic Aromatic Substitution reaction is a powerful and reliable tool for the synthesis of morpholine-substituted pyrimidines. By understanding the core mechanistic principles—the necessity of an activated, electron-deficient ring, the unique role of the leaving group, and the stabilization of the Meisenheimer intermediate—researchers can effectively leverage this reaction. Careful selection of a polar aprotic solvent, an appropriate base, and controlled reaction temperature are critical for success. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to construct these valuable molecular scaffolds.

References

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. [Link]

  • Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions | Request PDF. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. [Link]

  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Directed nucleophilic aromatic substitution reaction. [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies - Taylor & Francis. [Link]

  • Short Notes on Nucleophilic Aromatic Substitution - Longdom Publishing. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. [Link]

  • Haloselectivity of Heterocycles - Baran Lab. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC - PubMed Central. [Link]

  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives - PMC. [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC. [Link]

  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate. [Link]

  • About Workup - Department of Chemistry : University of Rochester. [Link]

  • SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. [Link]

  • New Route to Glycosylated Porphyrins via Aromatic Nucleophilic Substitution (SNAr)—Synthesis and Cellular Uptake Studies - PMC. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(2-Bromopyrimidin-4-yl)morpholine

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The specific compound, 4-(2-Bromopyrimidin-4-yl)morpholine, is a valuable building block for the synthesis of novel drug candidates. The presence of the morpholine moiety often enhances aqueous solubility and metabolic stability, while the 2-bromo-pyrimidine core provides a reactive handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the arylation or vinylation of this substrate, enabling the creation of diverse molecular libraries for screening and lead optimization.[1][2] This document provides a detailed guide to the practical application of the Suzuki-Miyaura coupling for this specific substrate, including mechanistic insights, optimized protocols, and troubleshooting strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[3][4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(2-Bromopyrimidin-4-yl)morpholine, forming a Pd(II) complex.[3][4] This is often the rate-determining step, particularly with electron-deficient heteroaromatic halides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9][10] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: The two organic partners on the Pd(II) complex are coupled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Below is a visual representation of the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² R1X R¹-X = 4-(2-Bromopyrimidin-4-yl)morpholine R2B R²-B(OR)₂ = Boronic Acid/Ester

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 4-(2-Bromopyrimidin-4-yl)morpholine

The successful coupling of 4-(2-Bromopyrimidin-4-yl)morpholine requires careful consideration of several parameters. Due to the electron-deficient nature of the pyrimidine ring, conditions may differ from those used for simple aryl bromides.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is paramount for achieving high yields and preventing side reactions.[11][12][13] For electron-deficient heteroaromatic substrates, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium catalyst.[12][14]

  • Recommended Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, and pre-formed Pd(II) catalysts like PdCl₂(dppf) are excellent starting points.[1][15][16][17][18]

  • Recommended Ligands: If using a palladium source without integrated ligands (e.g., Pd₂(dba)₃), the addition of a phosphine ligand is necessary. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) can be highly effective.[12]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid to form a boronate, which is more competent for transmetalation.[7][8][9] The choice of base can significantly influence reaction rates and yields.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide good results.[9] For challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary, but care must be taken to avoid base-sensitive functional groups.

  • Fluoride Anions: In some cases, fluoride sources like KF or CsF can be effective, particularly when using boronic esters.[19]

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction kinetics. A mixture of an organic solvent and water is often employed.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices.[3]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethylacetamide (DMAc) can be beneficial for less reactive substrates, often at elevated temperatures.

  • Aqueous Addition: A small amount of water is typically necessary to facilitate the dissolution of the inorganic base and to participate in the transmetalation step.

Recommended Starting Conditions

The following table outlines a range of conditions that can serve as a starting point for the optimization of the Suzuki-Miyaura coupling of 4-(2-Bromopyrimidin-4-yl)morpholine.

ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Mild)
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-3 mol%)PdCl₂(dppf) (3-5 mol%)
Ligand -SPhos or XPhos (4-6 mol%)-
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80-100 °C100-120 °C60-80 °C
Reaction Time 4-12 hours12-24 hours6-18 hours

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling reaction with 4-(2-Bromopyrimidin-4-yl)morpholine.

Materials and Reagents
  • 4-(2-Bromopyrimidin-4-yl)morpholine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Execution

Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-Bromopyrimidin-4-yl)morpholine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen different bases and solvents (see optimization table)
Protodebromination - Presence of water or protic sources- Reaction temperature too high- Use anhydrous solvents and dry reagents- Lower the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Ensure a strictly inert atmosphere- Change the ligand or base to promote transmetalation
Decomposition of Starting Material - Reaction temperature too high- Unstable substrate under basic conditions- Lower the reaction temperature- Use a milder base (e.g., K₂CO₃ instead of KOtBu)

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(2-Bromopyrimidin-4-yl)morpholine is a highly effective method for the synthesis of a wide array of substituted pyrimidines for drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.

Sources

Method

Procedure for Synthesizing PI3K/mTOR Inhibitors Using Morpholine Intermediates

An Application Note for Drug Development Professionals Abstract The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] Consequently, dual PI3K/mTOR inhibitors have emerged as a promising class of therapeutic agents. A recurring and vital structural feature in many potent inhibitors is the morpholine moiety.[3] This application note provides a detailed guide for the synthesis of PI3K/mTOR inhibitors built around heterocyclic scaffolds, with a focus on the strategic incorporation of morpholine intermediates. We will elucidate the underlying chemical principles, provide step-by-step protocols, and discuss the critical role of the morpholine group in achieving high-affinity binding to the kinase active site.

Introduction: The Significance of the Morpholine Pharmacophore

The PI3K/Akt/mTOR pathway is a highly conserved signaling network essential for normal cellular function.[4] In many cancers, mutations or amplifications of key components of this pathway lead to its constitutive activation, driving tumorigenesis.[5] The development of small molecule inhibitors targeting the ATP-binding site of PI3K and/or mTOR has therefore been a major focus of oncology drug discovery.[6]

A key breakthrough in this field was the discovery that the morpholine ring serves as a highly effective pharmacophore.[7] The oxygen atom of the morpholine ring is crucial, as it typically forms a key hydrogen bond with the backbone amide of a valine residue (e.g., Val851 in PI3Kα) in the hinge region of the kinase's ATP-binding pocket.[8][9][10] This interaction mimics a similar bond formed by the adenine ring of ATP and is a cornerstone of the high potency observed in many inhibitors.[11] Beyond its role in target engagement, the morpholine group often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and overall drug-like characteristics, making it a privileged structure in medicinal chemistry.[3][12]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell regulation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P(Thr308) TSC TSC2/TSC1 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt P(Ser473) (Full Activation) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation fourEBP1->Proliferation Protein Synthesis

Caption: The PI3K/Akt/mTOR Signaling Pathway.

General Synthetic Strategy: A Modular Approach

The synthesis of morpholine-containing kinase inhibitors typically revolves around a central heterocyclic core, which acts as a scaffold to correctly position the morpholine group and other substituents for optimal target engagement. Common scaffolds include pyrimidines, triazines, and quinazolines.[13][14][15]

A robust and versatile strategy for constructing these molecules is through sequential Nucleophilic Aromatic Substitution (SNAr) reactions on a poly-halogenated heterocyclic starting material. This modular approach allows for the controlled, stepwise introduction of morpholine and other diversity elements.

The generalized workflow is depicted below:

Synthetic_Workflow Start Poly-chloro Heterocyclic Core (e.g., Trichloropyrimidine) Step1 1st S_N_Ar Reaction: + Morpholine (Regioselective) Start->Step1 Intermediate1 Mono-morpholino Intermediate Step1->Intermediate1 Step2 2nd S_N_Ar Reaction: + Morpholine or R1-NH2 Intermediate1->Step2 Intermediate2 Di-substituted Intermediate Step2->Intermediate2 Step3 Cross-Coupling (e.g., Suzuki) + R2-B(OR)2 Intermediate2->Step3 Final Final PI3K/mTOR Inhibitor Step3->Final

Caption: Generalized workflow for inhibitor synthesis.

Causality Behind Experimental Choices:

  • Starting Material: Poly-chlorinated heterocycles like 2,4,6-trichloropyrimidine are excellent starting points because the chlorine atoms are good leaving groups for SNAr reactions. The different positions on the ring have varying reactivity, which can be exploited for regioselective substitution by controlling reaction conditions like temperature.[13]

  • Nucleophilic Substitution: Morpholine is used as a nucleophile. The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge the HCl generated during the reaction, driving it to completion.[16][17]

  • Cross-Coupling: After the SNAr steps, remaining chlorine or bromine atoms can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, which can occupy other pockets in the active site to enhance potency and selectivity.[9][11]

Protocol: Synthesis of a 2,4-Dimorpholinopyrimidine Derivative

This protocol provides a representative example for the synthesis of a 2,4-dimorpholinopyrimidine core, a common scaffold in PI3K inhibitors.[10][16] The procedure involves a two-step nucleophilic substitution of chlorine atoms from a pyrimidine core.

Materials and Reagents
Reagent/MaterialPurposeSupplier (Example)
2,4,6-Trichloropyrimidine-5-carbonitrileStarting Heterocyclic CoreSigma-Aldrich
MorpholineNucleophileAcros Organics
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic baseAlfa Aesar
Tetrahydrofuran (THF), AnhydrousReaction SolventFisher Scientific
Ethyl Acetate (EtOAc)Extraction SolventVWR Chemicals
Brine (Saturated NaCl solution)Aqueous WashLab Prepared
Sodium Sulfate (Na₂SO₄), AnhydrousDrying AgentEMD Millipore
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySorbent Technologies
Thin-Layer Chromatography (TLC) PlatesReaction MonitoringSorbent Technologies
Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-chloro-4,6-dimorpholinopyrimidine-5-carbonitrile

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the regioselectivity of the first substitution.

  • Nucleophile Addition: In a separate flask, prepare a solution of morpholine (2.2 eq) and DIPEA (2.5 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the dimorpholino intermediate.[10][16]

Step 2: Suzuki Coupling to Install Final Substituent

  • Reaction Setup: To a flask, add the 2-chloro-4,6-dimorpholinopyrimidine-5-carbonitrile intermediate (1.0 eq), a desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(dppf)₂Cl₂ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture like 1,4-dioxane and water.

  • Reaction: Heat the mixture under a nitrogen atmosphere (e.g., to 90-100 °C) for several hours until TLC or LC-MS indicates completion.[16]

  • Work-up and Purification: After cooling, the reaction is worked up similarly to Step 1 (extraction with an organic solvent, washing, and drying). The final product is purified by flash chromatography or recrystallization to yield the target inhibitor.

Self-Validation and Characterization
  • Reaction Monitoring: Throughout the synthesis, TLC is used to track the consumption of starting materials and the formation of products, ensuring the reaction proceeds as expected.

  • Structural Confirmation: The identity and purity of the intermediates and the final product must be rigorously confirmed using standard analytical techniques, such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.[10]

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for the exploration of structure-activity relationships. The morpholine group at one position is often essential for hinge binding, while modifications at other positions can fine-tune selectivity and potency.

SAR_Diagram cluster_0 PI3K Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region (Val851) AffinityPocket Affinity Pocket SolventFront Solvent Front Morpholine Morpholine Morpholine->Hinge H-Bond (Essential for Potency) Core Heterocyclic Core Core->AffinityPocket van der Waals Interactions R_Group R-Group R_Group->SolventFront Modulates Selectivity & Solubility

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 4-(2-Bromopyrimidin-4-yl)morpholine synthesis

Technical Support Center: 4-(2-Bromopyrimidin-4-yl)morpholine Synthesis Topic: Troubleshooting Low Yields & Regioselectivity in Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Bromopyrimidin-4-yl)morpholine Synthesis

Topic: Troubleshooting Low Yields & Regioselectivity in


 Synthesis
Ticket Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

The synthesis of 4-(2-bromopyrimidin-4-yl)morpholine (Target A ) from 2,4-dibromopyrimidine is a classic exercise in controlling nucleophilic aromatic substitution (


).

The core challenge is that 2,4-dibromopyrimidine possesses two electrophilic sites. While the C4 position is electronically favored (higher LUMO coefficient) and sterically more accessible, the C2 position is competitive. Low yields are rarely due to "no reaction"; they are almost always due to regiochemical erosion (forming the C2-isomer, Impurity B ) or over-reaction (forming the 2,4-dimorpholino adduct, Impurity C ).

This guide deconstructs the reaction into controllable variables to restore your yield.

Part 1: The Reaction Landscape

Before troubleshooting, verify your system against this mechanistic map.

ReactionPath SM 2,4-Dibromopyrimidine (Starting Material) Target TARGET (Major) 4-(2-Bromopyrimidin-4-yl)morpholine (C4 Substitution) SM->Target Path A: Kinetic Control (Favored at low temp) ImpurityB IMPURITY B (Minor) 4-(4-Bromopyrimidin-2-yl)morpholine (C2 Substitution) SM->ImpurityB Path B: Competitive Attack Morph Morpholine (Nucleophile) ImpurityC IMPURITY C 2,4-Dimorpholinopyrimidine (Over-reaction) Target->ImpurityC Excess Morpholine or High Temp ImpurityB->ImpurityC Excess Morpholine

Figure 1: Reaction pathways for the


 of 2,4-dibromopyrimidine. Path A is the desired route.

Part 2: Troubleshooting Guide (FAQ Format)

Ticket #1: "I have a mixture of two isomers that are hard to separate. My yield of the desired product is only ~40%."

Root Cause: Poor Regiocontrol.[1] While C4 is more reactive, the energy difference between the C2 and C4 transition states is small enough that running the reaction at room temperature (or higher) allows significant C2 attack.

Corrective Protocol:

  • Temperature is the Switch: You must operate under Kinetic Control . Lowering the temperature increases the selectivity for the lower-energy transition state (C4 attack).

    • Action: Cool your reaction vessel to 0°C (or even -20°C) before adding the morpholine.

  • Solvent Choice: Non-polar solvents often enhance C4 selectivity compared to polar protic solvents (like ethanol) which can stabilize the transition states for both pathways non-selectively.

    • Action: Switch to THF or DCM (Dichloromethane). Avoid DMF or alcohols if selectivity is the issue.

Ticket #2: "I see a large, non-polar spot on TLC and my mass balance is off."

Root Cause: Over-reaction (Disubstitution). The product, 4-(2-bromopyrimidin-4-yl)morpholine, still contains a bromine at C2. This is a valid leaving group! If you have local excesses of morpholine, it will attack the product to form the 2,4-dimorpholino species.

Corrective Protocol:

  • Inverse Addition: Never add the pyrimidine to the amine.

    • Action: Dissolve the 2,4-dibromopyrimidine in solvent first. Add the morpholine solution dropwise to the pyrimidine. This ensures the electrophile (pyrimidine) is always in excess until the end.

  • Stoichiometry Discipline:

    • Action: Use exactly 1.0 to 1.05 equivalents of morpholine. Do not use 2.0+ equivalents "just to be safe."

  • Base Scavenger: Use a non-nucleophilic base (like DIPEA or

    
    ) to scavenge the HBr formed, rather than using excess morpholine as the base.
    
Ticket #3: "My product is stuck in the aqueous layer / I have low recovery after workup."

Root Cause: pH Management.[1] The pyrimidine nitrogen and the morpholine oxygen/nitrogen can accept protons. If your aqueous wash is too acidic, your product will form a salt and stay in the water.

Corrective Protocol:

  • Neutralization: Ensure the aqueous layer is pH 8-9 during extraction.

  • Salting Out: The product has moderate polarity. Saturate the aqueous layer with NaCl (brine) and perform multiple extractions with DCM (better solubility than EtOAc for this scaffold).

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize Regioselectivity (C4) and minimize Disubstitution .

Reagents:

  • 2,4-Dibromopyrimidine (1.0 eq)

  • Morpholine (1.05 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: Anhydrous THF (Concentration ~0.2 M)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve 2,4-dibromopyrimidine (1.0 eq) in anhydrous THF .

  • Cooling: Submerge the flask in an ice/water bath (0°C) . Allow to equilibrate for 15 minutes.

    • Why? Low temp favors the kinetic C4 product [1].

  • Base Addition: Add TEA (1.2 eq) in one portion.

  • Nucleophile Addition (Critical): Dissolve Morpholine (1.05 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 30-60 minutes.

    • Why? Slow addition prevents local high concentrations of amine, stopping the second substitution [2].

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If starting material remains, allow to warm to Room Temperature (RT) only after 2 hours.

  • Workup:

    • Quench with water.

    • Extract with EtOAc or DCM (x3).

    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The C4-isomer (Major) is typically more polar than the starting material but less polar than the C2-isomer in many systems, though this can vary. (See Table 1).

Part 4: Data & Characterization

Table 1: Isomer Differentiation (Typical Profiles)

FeatureTarget (C4-Morpholine)Impurity (C2-Morpholine)
Structure Morpholine at C4, Br at C2Morpholine at C2, Br at C4
Yield (Optimized) 60 - 75% 10 - 20%

H NMR (Pyrimidine H)
Doublets with

Hz
Doublets with

Hz
NMR Shift (Diagnostic) C5-H often shielded by C4-NC5-H shift differs slightly
Polarity (TLC) Isomer A (Major)Isomer B (Minor)

Note on NMR: The coupling constants (


) for the pyrimidine protons (H5 and H6) are similar for both isomers. The best confirmation is NOESY  (interaction between Morpholine protons and Pyrimidine H5 indicates C4 substitution) or growing a crystal.

Part 5: Decision Logic for Troubleshooting

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield CheckTLC Check TLC of Crude Start->CheckTLC Spots How many spots? CheckTLC->Spots OneSpot 1 Major Spot (besides SM) Spots->OneSpot MultiSpot Multiple Spots (Complex Mix) Spots->MultiSpot CheckMass Check Mass Balance OneSpot->CheckMass Identify Identify Impurities (NMR/MS) MultiSpot->Identify LowMass Low Mass Recovery CheckMass->LowMass HighMass Good Mass, Wrong Product CheckMass->HighMass Regio Issue: Regioselectivity (C2 vs C4) Fix: Lower Temp (0°C) Identify->Regio Isomer Mix Bis Issue: Disubstitution Fix: 1.0 eq Morpholine, Slow Add Identify->Bis Low Rf Spot Solubility Issue: Aqueous Solubility Fix: Salting out / pH adj. LowMass->Solubility HighMass->Regio If spot is C2 isomer

Figure 2: Troubleshooting logic flow for pyrimidine substitution reactions.

References

  • WuXi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. [Link]

  • National Institutes of Health (NIH) .[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses C4 vs C2 selectivity trends). [Link]

Sources

Optimization

Recrystallization solvents for purifying 4-(2-Bromopyrimidin-4-yl)morpholine

Executive Summary Purifying 4-(2-Bromopyrimidin-4-yl)morpholine presents a specific challenge: separating the desired 4-morpholino regioisomer from the 2-morpholino byproduct and the bis-morpholino over-reaction impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 4-(2-Bromopyrimidin-4-yl)morpholine presents a specific challenge: separating the desired 4-morpholino regioisomer from the 2-morpholino byproduct and the bis-morpholino over-reaction impurity. While column chromatography is effective on a milligram scale, scale-up requires a robust crystallization system.

This guide details the solvent systems required to leverage the differential solubility between these structural isomers, ensuring high purity (>98%) for downstream Suzuki/Buchwald couplings.

Module 1: Solvent System Selection

The choice of solvent depends heavily on the impurity profile of your crude material. The synthesis (typically


 of 2,4-dibromopyrimidine) produces three main species:
  • Target: 4-(2-Bromopyrimidin-4-yl)morpholine (Major product, ~65-75%).

  • Regio-impurity: 4-(4-Bromopyrimidin-2-yl)morpholine (Minor product, ~15-20%).

  • Bis-impurity: 2,4-Dimorpholinopyrimidine (Over-reaction, <5%).

Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (Abs.) ProtogenicPrimary Recommendation The target isomer typically crystallizes upon cooling; the more polar bis-morpholino impurity and salts remain in the mother liquor.
EtOAc / Heptane BinarySecondary (Polymorph Control) Excellent for removing non-polar starting materials (2,4-dibromopyrimidine). Requires precise ratio control to avoid oiling out.
Isopropanol (IPA) ProtogenicAlternative Higher boiling point allows for better dissolution of stubborn crude solids; slower cooling promotes larger crystal growth.
DCM / Hexane BinaryNot Recommended Often leads to amorphous precipitation or "oiling out" due to rapid evaporation of DCM.

Critical Insight: The 2-position of the pyrimidine ring is less electrophilic than the 4-position. However, the resulting 2-bromo-4-morpholino isomer (Target) packs more efficiently in crystal lattices than the 4-bromo-2-morpholino isomer due to symmetry. We leverage this by using hot alcohols (EtOH/IPA) where the minor isomer has higher solubility at ambient temperatures.

Module 2: Step-by-Step Recrystallization Protocol

Pre-requisite: Ensure the crude reaction mixture has been quenched and washed with water/brine to remove morpholine hydrobromide salts. Do not attempt to recrystallize crude reaction mixtures containing significant inorganic salts.

Protocol A: The Ethanol Method (Standard)
  • Dissolution: Transfer 10 g of crude solid to a round-bottom flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (78 °C) with stirring. If the solid does not dissolve completely, add EtOH in 1 mL increments.

    • Note: If a small amount of dark insoluble material remains, filter hot through a Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Why: Rapid cooling traps the regioisomer (2-morpholino) inside the crystal lattice.

  • Seeding (Optional but Recommended): At ~40 °C, add a seed crystal of pure product to prevent oiling out.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5 °C) for 30 minutes.

  • Filtration: Filter the white needles/prism crystals. Wash with cold Ethanol (0 °C).

  • Drying: Dry under vacuum at 40 °C.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is common with morpholine derivatives due to their ability to accept hydrogen bonds, often forming supersaturated metastable oils.

  • Fix 1 (Seeding): You must seed the solution at the cloud point.

  • Fix 2 (Solvent Switch): If using EtOAc/Heptane, you likely added the anti-solvent (Heptane) too fast. Re-dissolve in EtOAc, heat, and add Heptane dropwise only until slight turbidity appears, then stop and cool.

Q2: I still see the regioisomer (4-bromo-2-morpholino) by LCMS.

A: The regioisomer is structurally very similar.

  • Solution: Perform a "slurry wash." Suspend your recrystallized solid in Diethyl Ether or cold Isopropanol and stir for 1 hour, then filter. The regioisomer is often more soluble in these solvents at room temperature than the target.

Q3: The melting point is lower than reported (Reported: ~114-118 °C).

A: This indicates trapped solvent or persistent regioisomer.

  • Check: Run an H-NMR. If you see a doublet at

    
     ~6.70 ppm (characteristic of the 4-bromo-2-morpholino isomer) vs the target's 
    
    
    
    ~6.43 ppm, you need a second recrystallization from Isopropanol .
Module 4: Decision Logic (Workflow)

The following diagram illustrates the decision process for purifying the crude mixture based on observed behavior.

Recrystallization_Logic Start Crude 4-(2-Bromopyrimidin-4-yl)morpholine Dissolve Dissolve in Hot Ethanol (78°C) Start->Dissolve CheckSol Fully Soluble? Dissolve->CheckSol Filter Hot Filtration (Remove Salts/Polymers) CheckSol->Filter No (Solids present) Cool Slow Cool to RT CheckSol->Cool Yes Filter->Cool State State Check Cool->State Crystals White Crystals Formed State->Crystals Precipitate Oil Oiling Out Occurred State->Oil Two Phases NoPrecip No Precipitation State->NoPrecip Clear Soln PurityCheck Check LCMS/NMR Crystals->PurityCheck Reheat Reheat & Add Seed Crystal Oil->Reheat Concentrate Concentrate Vol to 50% NoPrecip->Concentrate Reheat->Cool Concentrate->Cool Success Pure Product (>98%) PurityCheck->Success Pass Recrys2 Recrystallize from IPA PurityCheck->Recrys2 Fail (Regioisomer > 2%)

Figure 1: Decision tree for the purification of morpholino-pyrimidines, addressing common phase-separation issues.

References
  • Context: Confirms the synthesis yields of the two isomers (66% target vs 19% regioisomer)
    • Context: Provides general work-up procedures for morpholine derivatives, specifically the requirement for aqueous washes to remove inorganic salts before purification.[1]

  • National Center for Biotechnology Information (PubChem). (2025). 4-(4-Bromopyridin-2-yl)morpholine.[2][3] Retrieved February 26, 2026, from [Link]

    • Context: Provides physicochemical properties and structural data relevant to the separation of bromopyridine/pyrimidine morpholine analogs.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-(2-Bromopyrimidin-4-yl)morpholine vs. Regioisomers

Executive Summary The regioselective functionalization of dihalopyrimidines is a cornerstone reaction in medicinal chemistry and drug development. When reacting 2,4-dibromopyrimidine with morpholine via Nucleophilic Arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective functionalization of dihalopyrimidines is a cornerstone reaction in medicinal chemistry and drug development. When reacting 2,4-dibromopyrimidine with morpholine via Nucleophilic Aromatic Substitution (SNAr), the reaction inherently favors attack at the C4 position[1],[2]. However, competitive amination at the C2 position frequently results in a mixture of regioisomers[3].

Differentiating the target 4-(2-bromopyrimidin-4-yl)morpholine from its primary regioisomer, 4-(4-bromopyrimidin-2-yl)morpholine , is critical for downstream cross-coupling applications. This guide provides an objective, data-driven comparison of their 1H NMR profiles, explaining the electronic causality behind their chemical shifts and detailing a self-validating experimental workflow for their synthesis and characterization.

Mechanistic Rationale & Electronic Effects

The pyrimidine ring is highly electron-deficient, making it an excellent electrophile for SNAr. The innate reactivity of the C4 position is higher than that of C2 due to superior stabilization of the Meisenheimer complex intermediate[1],[4].

Once the morpholine ring is installed, it exerts a strong electron-donating effect via resonance from the nitrogen lone pair. The position of this morpholine ring dictates the shielding of the remaining pyrimidine protons:

  • C4-Morpholine (Target): The lone pair donates electron density directly to the C5 (ortho-like) and C2 (para-like) positions. This significantly shields the C5-H proton, pushing its resonance upfield.

  • C2-Morpholine (Regioisomer): The lone pair donates to N1, N3, and C5 (para-like). However, the C5 position is now directly adjacent to the highly electronegative bromine atom at C4. The inductive withdrawing effect (-I) of the halogen counteracts the resonance donation, resulting in a net deshielding of the C5-H proton relative to the target isomer.

Comparative 1H NMR Analysis

The most diagnostic signals for distinguishing these regioisomers are the pyrimidine C5 and C6 protons[5],[6]. The quantitative data is summarized below.

Table 1: 1H NMR Chemical Shift Comparison (500 MHz, CDCl₃)
Structural Feature4-(2-Bromopyrimidin-4-yl)morpholine (Target)4-(4-Bromopyrimidin-2-yl)morpholine (Regioisomer)
Pyrimidine C5-H δ 6.43 ppm (d, J = 6.4 Hz)δ 6.70 ppm (d, J = 4.9 Hz)
Pyrimidine C6-H δ 8.05 ppm (d, J = 4.9 Hz)δ 8.16 ppm (d, J = 4.9 Hz)
Morpholine CH₂-O δ 3.76 – 3.83 ppm (m, 4H)δ 3.79 – 3.83 ppm (m, 4H)
Morpholine CH₂-N δ 3.66 ppm (br.s, 4H)δ 3.74 – 3.77 ppm (m, 4H)

Expert Insight on Coupling Constants: While theoretical first-order mechanics dictate that the JC5-C6 coupling constants should be identical for mutually coupled protons, literature reports occasionally cite apparent J values (e.g., 6.4 Hz vs 4.9 Hz)[5],[7]. This discrepancy is typically an artifact of peak broadening caused by the adjacent quadrupolar nitrogen atoms or unresolved second-order effects at specific magnetic field strengths.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By analyzing the crude mixture before purification, researchers can quantify the regiomeric ratio (rr) and validate the kinetic control of the reaction.

Step 1: Regioselective Synthesis (SNAr)
  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2,4-dibromopyrimidine (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (0.2 M).

  • Kinetic Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for the competitive C2-attack, maximizing C4-selectivity[3].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Slowly add morpholine (1.0 equiv) dropwise over 15 minutes. Causality: DIPEA acts as a non-nucleophilic HBr scavenger, preventing the protonation of morpholine and ensuring consistent nucleophilicity.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Self-Validation via Crude NMR

Before proceeding to column chromatography, dissolve ~5 mg of the crude residue in 0.6 mL of CDCl₃. Acquire a rapid 1H NMR spectrum (16 scans).

  • Integrate the doublet at δ 6.43 ppm (Target) against the doublet at δ 6.70 ppm (Regioisomer).

  • This ratio directly quantifies the efficacy of your kinetic control. A well-executed reaction should yield a ratio of >4:1 in favor of the C4-attack product.

Step 3: Purification & Final Characterization
  • Purify the crude mixture via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The target 4-(2-bromopyrimidin-4-yl)morpholine typically elutes first due to differing dipole moments.

  • Prepare a purified NMR sample (10 mg in CDCl₃) and acquire a high-resolution 1H NMR (≥400 MHz) with a 2-second relaxation delay (d1) to ensure accurate integration of the pyrimidine protons.

Workflow Visualization

The following diagram maps the reaction pathways and the critical NMR decision tree used to unambiguously identify the isolated products.

G SM 2,4-Dibromopyrimidine + Morpholine Cond SNAr Reaction (DIPEA, THF, 0°C to RT) SM->Cond Target Major Product: C4-Attack 4-(2-Bromopyrimidin-4-yl)morpholine Cond->Target Kinetic Control (Major) Regio Minor Product: C2-Attack 4-(4-Bromopyrimidin-2-yl)morpholine Cond->Regio Competitive (Minor) NMR_T 1H NMR: C5-H δ 6.43 ppm Strongly shielded by C4-Morpholine Target->NMR_T Characterization NMR_R 1H NMR: C5-H δ 6.70 ppm Deshielded by adjacent C4-Br Regio->NMR_R Characterization

Reaction pathway and 1H NMR differentiation of pyrimidine regioisomers.

References

  • Title: 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS ...
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Title: How to reduce byproduct formation in (4-Bromopyrimidin-2-yl)
  • Source: benchchem.
  • Title: 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS ...

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Morpholine Pyrimidines

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Morpholine pyrimidines, a class of het...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Morpholine pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, represent a significant area of pharmaceutical interest.[1][2] Their structural complexity and potential for various synthetic impurities and degradation products necessitate the development of robust and reliable analytical methods for purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and sensitivity.[3][4]

This guide provides an in-depth, experience-driven comparison of approaches to developing a stability-indicating HPLC method for the purity analysis of morpholine pyrimidines. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring the development of a self-validating and trustworthy analytical procedure.

The Criticality of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an API over time, while also separating and quantifying any significant degradation products.[5][6] The development of such a method is a regulatory expectation and a scientific necessity to understand the intrinsic stability of the drug substance and to identify potential impurities that could impact safety and efficacy.[5][7][8]

Foundational Steps: Instrument and Column Selection

The journey of method development begins with the careful selection of the HPLC system and the analytical column. Given that morpholine pyrimidines encompass a range of polarities, a versatile and robust setup is paramount.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is typically sufficient. The PDA detector is particularly advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity.

Column Chemistry: Reversed-phase HPLC is the most common and effective technique for the analysis of pyrimidine derivatives.[9]

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Rationale and Key Considerations
Workhorse Column C18 (Octadecylsilane)5250 x 4.6Excellent for a broad range of polarities. Provides good retention for many morpholine pyrimidine derivatives. A 5 µm particle size offers a good balance between efficiency and backpressure.[10][11]
Alternative for Polar Analytes C8 (Octylsilane)3 or 5150 x 4.6Offers less retention than C18, which can be beneficial for more polar morpholine pyrimidines or to reduce analysis time.[9][11]
Modern High-Efficiency Column Superficially Porous C18< 3100 x 2.1Provides higher efficiency and faster analysis times. Ideal for complex samples with many impurities. Requires a UHPLC system for optimal performance.

Initial Screening: It is prudent to screen a few different column chemistries (e.g., C18, C8, and a phenyl-hexyl column) with a generic gradient to quickly assess the most promising stationary phase for the specific morpholine pyrimidine of interest.

The Method Development Workflow: A Systematic Approach

A logical and systematic workflow is essential for efficient and effective method development.

Figure 1: A systematic workflow for HPLC method development.

Mobile Phase Optimization: The Heart of the Separation

The composition of the mobile phase is the most critical factor in achieving the desired separation. For morpholine pyrimidines, a combination of an aqueous buffer and an organic modifier is typically employed.

Buffer Selection and pH Control

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like morpholine pyrimidines. The morpholine moiety itself is basic.[2][12]

Buffer SystempH RangeKey Considerations
Phosphate Buffer 2.0 - 3.0 & 6.2 - 8.2Commonly used and provides good buffering capacity. Potassium phosphate is a good choice.[11]
Acetate Buffer 3.8 - 5.8Volatile and suitable for LC-MS applications.
Formate Buffer 2.8 - 4.8Also volatile and compatible with mass spectrometry.

Experimental Approach:

  • Determine the pKa of the target morpholine pyrimidine.

  • Evaluate the chromatography at a pH at least 2 units away from the pKa to ensure the analyte is in a single ionic form (either fully protonated or deprotonated).

  • Inject the sample under different pH conditions (e.g., pH 3.0, 5.0, and 7.0) to observe the effect on retention time and peak shape.

Organic Modifier Selection

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

Organic ModifierPropertiesImpact on Chromatography
Acetonitrile Lower viscosity, lower UV cutoffGenerally provides sharper peaks and better resolution. Often the first choice.
Methanol Higher viscosity, higher UV cutoffCan offer different selectivity compared to acetonitrile and may be advantageous for resolving specific impurity pairs.

Comparative Experiment: Run identical gradients with both acetonitrile and methanol as the organic modifier to assess which provides the better overall separation of the main peak from its impurities.

Forced Degradation Studies: Ensuring Stability-Indicating Power

Forced degradation studies are a cornerstone of developing a stability-indicating method.[5][6][7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[8] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[6][13]

Figure 2: Common stress conditions for forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare solutions of the morpholine pyrimidine in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH under similar conditions to acid hydrolysis.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance and a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before injection to prevent damage to the column.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

The primary objective is to demonstrate that the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is crucial here to ensure that no co-eluting peaks are present.[14]

Method Validation: The Hallmark of a Reliable Method

Once the method is developed and shown to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][14][15][16]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[14][15]Peak purity index > 0.999 for the main peak in stressed samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[15]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.[14][15]Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.[14][15]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[15]Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]Typically determined by signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]System suitability parameters should remain within acceptable limits.

Experimental Protocol for Validation:

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them in triplicate.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Robustness: Introduce small, deliberate changes to method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 10%).

Data Presentation: A Comparative Example

The following table illustrates a hypothetical comparison of two developed methods for a morpholine pyrimidine derivative.

ParameterMethod AMethod B
Column C18, 5 µm, 250 x 4.6 mmC8, 3 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 20 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection 254 nm254 nm
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Run Time 25 min20 min

In this example, Method B would be considered superior due to better resolution and a shorter run time, assuming all validation criteria are met.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of morpholine pyrimidines is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic, data-driven approach. By carefully selecting the appropriate column and mobile phase, conducting thorough forced degradation studies, and validating the method according to ICH guidelines, researchers can be confident in the quality and reliability of their analytical data. This, in turn, is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.org. Retrieved February 22, 2024, from [Link]

  • Jain, A., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 134-139.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 22, 2024, from [Link]

  • Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10.
  • IOSRPHR. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved February 22, 2024, from [Link]

  • Spasov, A. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 284-293.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved February 22, 2024, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 22, 2024, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 22, 2024, from [Link]

  • Nikalje, A. P. G. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1930-1953.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 3(1), 1-10.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved February 22, 2024, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 22, 2024, from [Link]

  • Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8590163.
  • MDPI. (2017, October 31). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Retrieved February 22, 2024, from [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 107-113.
  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved February 22, 2024, from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved February 22, 2024, from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved February 22, 2024, from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo vs. 4-Bromo Pyrimidine Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrimidine-based compounds represent a cornerstone of molecular design. Their prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine-based compounds represent a cornerstone of molecular design. Their prevalence in FDA-approved drugs and functional materials underscores the importance of understanding the reactivity of their intermediates. Among the most versatile of these are the brominated pyrimidines, which serve as key building blocks for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth technical comparison of the reactivity of two common isomers, 2-bromopyrimidine and 4-bromopyrimidine, in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The Electronic Landscape of the Pyrimidine Ring: A Tale of Two Positions

The pyrimidine ring, a six-membered heteroaromatic system with two nitrogen atoms at the 1 and 3 positions, is inherently electron-deficient. This "π-deficient" character is a direct consequence of the electronegative nitrogen atoms withdrawing electron density from the ring, making it susceptible to nucleophilic attack.[1][2] However, the degree of electron deficiency is not uniform across the ring. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are significantly more electron-poor than the meta position (C5).[1]

This electronic disparity is the primary determinant of the differential reactivity between 2-bromopyrimidine and 4-bromopyrimidine. The general order of reactivity for halogenated pyrimidines in many common transformations is C4(6) > C2 > C5.[3] This heightened reactivity at the C4 position is often attributed to a greater Lowest Unoccupied Molecular Orbital (LUMO) coefficient at this position compared to the C2 position, rendering it more susceptible to nucleophilic attack and oxidative addition of palladium catalysts.[2]

Nucleophilic Aromatic Substitution (SNAr): A Clear-Cut Case for the 4-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as the rate-determining step.[4] The stability of this intermediate is paramount to the reaction rate.

For both 2- and 4-bromopyrimidine, the approaching nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer complex. The negative charge of this intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. In the case of attack at the 4-position, the negative charge is effectively stabilized by both ring nitrogens through resonance. While the C2 position also benefits from resonance stabilization, the general observation in studies of 2,4-dihalopyrimidines is that substitution preferentially occurs at the C4 position, indicating a more stable intermediate for 4-substituted products.[5][6]

Causality Behind the Selectivity: The greater stabilization of the Meisenheimer intermediate in the case of 4-substitution leads to a lower activation energy for the reaction, resulting in a faster reaction rate compared to substitution at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions: A Consistent Trend

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis. The reactivity of aryl halides in these reactions is largely governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[3]

Consistent with the principles of SNAr, the more electron-deficient C4 position of the pyrimidine ring generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C2 position. This is because the more electrophilic carbon at the 4-position is more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is widely used in the synthesis of biaryl compounds. While a direct, side-by-side quantitative comparison of 2-bromo- and 4-bromopyrimidine under identical conditions is scarce in the literature, the established reactivity trend of C4 > C2 is generally accepted.[3] The following table summarizes representative yields for Suzuki couplings of brominated pyrimidines, illustrating the feasibility of these transformations. It is important to note that the reaction conditions are not identical and direct comparison of yields should be interpreted with caution.

EntryBromopyrimidine DerivativeBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
12,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10081 (for 2-chloro-4-phenylpyrimidine)[7]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] Similar to the Suzuki coupling, the C4 position of a bromopyrimidine is expected to be more reactive. The following table provides examples of Sonogashira couplings of brominated pyridines and pyrazines, which serve as close analogs for predicting the reactivity of bromopyrimidines.

EntryBromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NDMF80-10096[9]
24-IodotoluenePhenylacetylene5% Pd on alumina/0.1% Cu₂O on alumina-THF-DMA75<2 (batch), higher in flow[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[11] The reactivity trend for this reaction also follows the general principle of C4 > C2. The following table presents data for the Buchwald-Hartwig amination of bromopyridines, which are structurally similar to bromopyrimidines.

EntryBromo-heterocycleAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-BromopyridinePiperidine(NHC)Pd(allyl)ClNaOtBuTolueneRT91[12]
22-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOtBuToluene8055-98[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction for both 2- and 4-bromopyrimidine, based on established procedures for similar substrates.[1][7]

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Bromopyrimidine (2-bromo or 4-bromopyrimidine)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C and hold for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Concepts

Reactivity Comparison cluster_0 Electronic Properties cluster_1 Reaction Pathways Pyrimidine Ring Pyrimidine Ring Electron Deficient Electron Deficient Pyrimidine Ring->Electron Deficient 2 N atoms C4 Position C4 Position Electron Deficient->C4 Position More electrophilic C2 Position C2 Position Electron Deficient->C2 Position Less electrophilic SNAr SNAr C4 Position->SNAr Favored Cross-Coupling Cross-Coupling C4 Position->Cross-Coupling Favored C2 Position->SNAr Disfavored C2 Position->Cross-Coupling Disfavored Higher Reactivity Higher Reactivity SNAr->Higher Reactivity Lower Reactivity Lower Reactivity SNAr->Lower Reactivity Cross-Coupling->Higher Reactivity Cross-Coupling->Lower Reactivity

Caption: Relative reactivity of C2 and C4 positions on the pyrimidine ring.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArR Ar-R (Product) Reductive_Elimination->ArR

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion

The strategic functionalization of the pyrimidine core is a critical endeavor in the development of novel therapeutics and materials. A thorough understanding of the reactivity of brominated pyrimidine intermediates is essential for efficient and predictable synthesis. The evidence strongly suggests that the 4-position of the pyrimidine ring is inherently more reactive than the 2-position towards both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. This heightened reactivity is rooted in the electronic nature of the pyrimidine ring, where the C4 position is more electrophilic and better able to stabilize anionic intermediates. For researchers and drug development professionals, prioritizing the use of 4-bromopyrimidine as a synthetic intermediate can lead to higher yields, faster reaction times, and milder reaction conditions, ultimately accelerating the discovery and development process.

References

  • Flow Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Pyrimidine. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PubMed. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • LinkedIn. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2011). The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (2025). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Synfacts. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of 4-(2-Bromopyrimidin-4-yl)morpholine and its Analogs

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(2-Bromopyrimidin-4-yl)morpholine. While a public crystal structure for this specific compound is not availabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(2-Bromopyrimidin-4-yl)morpholine. While a public crystal structure for this specific compound is not available in open databases like the Cambridge Structural Database (CSD)[1][2][3][4], this document outlines the complete experimental and analytical workflow a researcher would undertake. To provide concrete comparisons, we will reference structural features from closely related, publicly characterized morpholine-pyrimidine derivatives and discuss the anticipated impact of the 2-bromo substituent.

The morpholine-pyrimidine scaffold is a cornerstone in modern drug discovery, recognized for its presence in a multitude of bioactive molecules and approved drugs.[5][6] The morpholine ring is prized for enhancing crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[7][8][9] When hybridized with a pyrimidine ring—a key component in numerous therapeutic agents—the resulting scaffold offers a versatile platform for targeting a wide range of biological targets, including kinases, which are pivotal in oncology and inflammatory diseases.[5][6][10] Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, as it reveals the exact conformation and intermolecular interactions that govern their biological activity.[11][12]

Experimental Workflow: From Synthesis to Structure

The definitive determination of a molecular structure relies on obtaining a high-quality single crystal suitable for X-ray diffraction.[12][13] This process, from material synthesis to final data analysis, is a multi-step workflow requiring meticulous attention to detail.

Diagram: Overall Crystal Structure Analysis Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Refinement A Synthesis of 4-(2-Bromopyrimidin-4-yl)morpholine B Purification (e.g., Column Chromatography, Recrystallization) A->B C Solvent Screening & Optimization B->C D Crystal Growth Techniques (Vapor Diffusion, Slow Evaporation) C->D E Crystal Mounting & Screening D->E F Data Collection (Single-Crystal Diffractometer) E->F G Structure Solution (e.g., Direct Methods, Patterson) F->G H Structure Refinement (Full-Matrix Least-Squares) G->H I Validation & Finalization (CIF File Generation) H->I J Structural Interpretation (Bonding, Conformation, Packing) I->J Interpretation & Comparison

Caption: From synthesis to interpretation workflow.

Experimental Protocol: Single Crystal Growth

The causality behind choosing a crystallization method is based on the compound's solubility profile. The goal is to achieve a state of supersaturation slowly, allowing for ordered crystal lattice formation rather than rapid precipitation.[14]

  • Compound Purification: Ensure the starting material, 4-(2-Bromopyrimidin-4-yl)morpholine, is of high purity (>95%), as impurities can inhibit crystallization.

  • Solubility Screening: Systematically test the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify a solvent in which it is moderately soluble.

  • Method 1: Slow Evaporation:

    • Prepare a near-saturated solution of the compound in the chosen solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method 2: Vapor Diffusion:

    • This method is ideal when a solvent pair is identified: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "precipitant").[15]

    • Dissolve 5-10 mg of the compound in a minimal amount (e.g., 0.5 mL) of the "good" solvent (e.g., Dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer jar containing a larger volume (e.g., 2-3 mL) of the "anti-solvent" (e.g., Hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern. The resulting data is then processed to solve and refine the crystal structure. This process yields a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.[16]

Structural Analysis and Comparison

The analysis of the crystal structure provides invaluable insights into the molecule's geometry, conformation, and the non-covalent interactions that dictate its packing in the solid state.

1. Molecular Geometry and Conformation

The structure of 4-(2-Bromopyrimidin-4-yl)morpholine is expected to exhibit several key features. The morpholine ring typically adopts a stable chair conformation.[17][18] The planarity of the pyrimidine ring and the geometry of its connection to the morpholine nitrogen are of high interest.

Table 1: Expected vs. Comparative Crystallographic Parameters

Parameter Expected for 4-(2-Bromopyrimidin-4-yl)morpholine Comparative Data: 4-(Pyrazin-2-yl)morpholine[17] Rationale for Comparison/Anticipated Differences
Morpholine Conformation Chair Chair The chair conformation is the lowest energy state for the morpholine ring and is consistently observed.
Dihedral Angle (Pyrimidine-N-C) ~10-30° Nearly planar The steric bulk and electronic effects of the 2-bromo substituent may induce a greater twist between the pyrimidine and morpholine rings compared to the less-hindered pyrazine analog.

| C-Br Bond Length | ~1.85 - 1.90 Å | N/A | This is a standard covalent bond length for a bromine atom attached to an sp²-hybridized carbon. |

2. Supramolecular Interactions: The Role of Halogen Bonding

A critical feature of the target molecule is the bromine atom. Halogen atoms, particularly bromine and iodine, can act as electrophilic species (a "σ-hole") and form attractive, directional interactions with nucleophiles like oxygen or nitrogen atoms. This is known as halogen bonding.[19][20][21]

In the crystal lattice of 4-(2-Bromopyrimidin-4-yl)morpholine, the bromine atom is expected to be a key player in directing the crystal packing. It could form halogen bonds with several potential acceptors:

  • The oxygen atom of a neighboring morpholine ring.

  • A nitrogen atom of a neighboring pyrimidine ring.

These interactions are highly influential in crystal engineering and are crucial for designing pharmaceutical co-crystals with tailored properties.[22]

Diagram: Potential Intermolecular Interactions dot digraph "Interactions" { graph [fontname="Arial", fontsize=10, layout=dot]; node [shape=none, fontname="Arial", fontsize=10, image=""]; edge [fontname="Arial", fontsize=9, style=dashed, color="#EA4335", arrowhead=open];

mol1 [label=<

Molecule A

Pyrimidine-Br Br

];

mol2 [label=<

Molecule B

Morpholine-O

Pyrimidine-N

];

mol1:Br -> mol2:O [label=" C-Br···O \n Halogen Bond"]; mol1:Br -> mol2:N [label=" C-Br···N \n Halogen Bond"]; }

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of 2-Substituted Pyrimidine Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals The structural integrity of a candidate molecule is the bedrock of any successful drug discovery program. For scaffolds like the 2-substituted pyrimidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of a candidate molecule is the bedrock of any successful drug discovery program. For scaffolds like the 2-substituted pyrimidine morpholine, which are prevalent in medicinal chemistry for their diverse biological activities, including roles as kinase inhibitors, unambiguous structural validation is not merely a formality—it is a prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of a project.[1][2][3][4][5][6][7] This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confirm the identity and purity of these vital compounds. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, establishing a self-validating system for confident structural elucidation.

The Principle of Orthogonal Validation

No single analytical technique, however powerful, can provide a complete and infallible picture of a molecule's structure. Each method interrogates a different physical property of the compound. By combining techniques that rely on different principles—a practice known as orthogonal validation—we create a self-reinforcing web of evidence. Data from one method should corroborate the data from another, and any discrepancies must be rigorously investigated. This approach minimizes the risk of misinterpretation and ensures the highest degree of confidence in the final structural assignment.

The logical flow for validating a novel 2-substituted pyrimidine morpholine derivative typically follows a tiered approach, starting with rapid, high-information-content methods and progressing to more definitive, but lower-throughput, techniques as needed.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structure Proof cluster_3 Final Validation Purification Purified Compound MS Mass Spectrometry (MS) Is the mass correct? Purification->MS Step 1 NMR NMR Spectroscopy (¹H, ¹³C) Is the connectivity correct? MS->NMR Step 2 XRay Single-Crystal X-Ray Crystallography What is the absolute 3D structure? NMR->XRay Ambiguity or Need for Absolute Proof Validated Structurally Validated Derivative NMR->Validated High Confidence XRay->Validated Unambiguous Proof

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique for structural validation. Its primary role is to confirm the molecular weight of the synthesized compound, providing a rapid pass/fail test. For pyrimidine morpholine derivatives, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expertise in Action: Why ESI-MS?

We choose ESI because it is exceptionally well-suited for the polar, nitrogen-containing heterocycles common in medicinal chemistry.[8] It minimizes in-source fragmentation, allowing for the clear identification of the protonated molecular ion ([M+H]⁺), which is the most critical piece of data at this stage.

Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (HPLC):

    • System: A high-performance liquid chromatography (HPLC) system.[9]

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is standard for these molecules.

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

      • Causality: Formic acid is used to protonate the molecule, aiding in ESI ionization and improving chromatographic peak shape.

    • Gradient: A typical "scouting" gradient runs from 5% to 95% Solvent B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: ESI, positive mode.

    • Data Acquisition: Full scan mode (e.g., m/z 100-1000) to detect the molecular ion.

    • Fragmentation (Optional): Tandem MS (MS/MS) can be performed on the isolated [M+H]⁺ peak to induce fragmentation and provide further structural clues.[10][11]

Data Interpretation: Beyond the Molecular Ion

While the [M+H]⁺ peak is paramount, the fragmentation pattern provides a secondary layer of validation.[10]

Ion TypeDescriptionCausality of Fragmentation
[M+H]⁺ Protonated Molecular Ion The primary goal; confirms the molecular formula.
[M+H - C₄H₈NO]⁺ Loss of the morpholine radicalCleavage at the C-N bond connecting the morpholine to the pyrimidine ring is a common and diagnostic fragmentation pathway.
[M+H - CO]⁺ Loss of carbon monoxideCan occur from the pyrimidine ring itself under certain conditions.[10]
[M+H - R]⁺ Loss of the 2-substituentFragmentation of the substituent at the C2 position can help confirm its identity.

NMR Spectroscopy: The Atomic Connectivity Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-substituted pyrimidine morpholine derivatives, ¹H and ¹³C NMR are non-negotiable.[1][2][12]

Expertise in Action: Why Both ¹H and ¹³C?

¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR complements this by defining the carbon skeleton.[1][2] Together, they allow for the complete assembly of the molecule's framework. Relying on ¹H alone is insufficient, as it can be ambiguous in complex regions of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: DMSO-d₆ is often an excellent choice as it dissolves a wide range of polar compounds and shifts the residual water peak away from many signals of interest.

  • Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Interpretation: A Signature Spectrum

The pyrimidine-morpholine core has a highly predictable set of signals. The key is to look for these signature peaks and then identify the signals corresponding to the unique 2-substituent.

Core Scaffold Protons (¹H NMR) Approximate Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
Pyrimidine C5-H8.0 - 8.8Singlet or Doublet
Pyrimidine C4/6-H8.5 - 9.2Singlet or Doublet
Morpholine -CH₂-N-3.5 - 4.0Triplet / Multiplet
Morpholine -CH₂-O-3.6 - 4.1Triplet / Multiplet
Core Scaffold Carbons (¹³C NMR) Approximate Chemical Shift (δ, ppm) in DMSO-d₆
Pyrimidine C2 (substituted)160 - 170
Pyrimidine C4/6155 - 165
Pyrimidine C5105 - 120
Morpholine -CH₂-N-45 - 55
Morpholine -CH₂-O-65 - 70

Note: Exact chemical shifts are highly dependent on the nature of the 2-substituent and other ring substitutions.

G cluster_workflow NMR Validation Workflow Step1 1. Acquire ¹H & ¹³C NMR Spectra Step2 2. Assign Core Scaffold Signals (Pyrimidine & Morpholine) Step3 3. Assign 2-Substituent Signals Step4 4. Ambiguity Check Step5 5. Run 2D NMR (COSY, HSQC) if needed Step6 6. Confirmed Connectivity

Caption: Logical flow for NMR data interpretation.

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, unambiguous proof of structure is required—especially regarding stereochemistry or complex regiochemistry—single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional map of electron density, from which the precise position of every atom can be determined.[13][14][15]

Expertise in Action: When is it Necessary?

While not a high-throughput method, crystallography is essential when:

  • NMR data is ambiguous or second-order.

  • The synthesis could produce multiple regioisomers.

  • A novel scaffold has been created for the first time.

  • The absolute stereochemistry of a chiral center must be confirmed.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (The Art): This is the most critical and often challenging step.

    • Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Other methods include vapor diffusion and solvent layering.

    • Solvent Choice: A binary solvent system (e.g., ethanol/water, DCM/hexane) often yields the best results.

    • Patience: Crystal growth can take days to weeks. High purity of the compound is essential.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and refine the atomic positions to generate the final structural model.

Data Interpretation: Key Quality Indicators

The output is a detailed structural file (CIF). The most important parameter for a non-crystallographer to check is the R1 factor , which is an indicator of the agreement between the calculated model and the experimental X-ray data. For a publishable small-molecule structure, an R1 value below 5% (0.05) is considered excellent.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedStrengthsWeaknessesThroughput
Mass Spectrometry (MS) Molecular Weight, Fragmentation PatternFast, highly sensitive, requires minimal sample.[11]Provides no connectivity data, susceptible to isomers.High
NMR Spectroscopy Atomic connectivity, 3D conformation in solution, purity assessment.Provides detailed structural framework, quantitative.[1][2][12]Less sensitive than MS, requires more sample, complex spectra can be ambiguous.Medium
X-Ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry.[13][14][15][16]Unambiguous "gold standard" proof of structure.Dependent on growing high-quality single crystals, provides solid-state structure which may differ from solution.Low

Conclusion

The structural validation of 2-substituted pyrimidine morpholine derivatives is a systematic process built on the principle of orthogonal analysis. It begins with the rapid confirmation of molecular weight by Mass Spectrometry , followed by the meticulous mapping of the atomic framework using NMR Spectroscopy . For cases of ambiguity or the need for absolute proof, Single-Crystal X-ray Crystallography provides the definitive answer. By judiciously applying this multi-technique workflow, researchers can ensure the structural integrity of their compounds, providing a solid foundation for advancing the next generation of therapeutics.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Scholar.
  • Structures of piperazine, piperidine and morpholine. (2004). International Union of Crystallography. Retrieved February 22, 2024, from [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1983). PubMed. Retrieved February 22, 2024, from [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. (2019). Zawia University. Retrieved February 22, 2024, from [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. Retrieved February 22, 2024, from [Link]

  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. (2016). PubMed. Retrieved February 22, 2024, from [Link]

  • The crystal structure of morpholine. (2004). ResearchGate. Retrieved February 22, 2024, from [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). (2022). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. (2016). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies. (2020). Taylor & Francis Online. Retrieved February 22, 2024, from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). (2017). PubMed. Retrieved February 22, 2024, from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Retrieved February 22, 2024, from [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (2015). Research and Reviews. Retrieved February 22, 2024, from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 22, 2024, from [Link]

  • (PDF) Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. (2021). ResearchGate. Retrieved February 22, 2024, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). Nature. Retrieved February 22, 2024, from [Link]

  • Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. (2025). PubMed. Retrieved February 22, 2024, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 22, 2024, from [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Technology. Retrieved February 22, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved February 22, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Bromopyrimidin-4-yl)morpholine proper disposal procedures

Executive Summary & Operational Directive 4-(2-Bromopyrimidin-4-yl)morpholine (CAS: 4637-24-5 / Verify specific isomer batch) is a halogenated heteroaromatic compound. For disposal purposes, it must be classified as Halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

4-(2-Bromopyrimidin-4-yl)morpholine (CAS: 4637-24-5 / Verify specific isomer batch) is a halogenated heteroaromatic compound. For disposal purposes, it must be classified as Halogenated Organic Waste .

Core Directive: Under no circumstances should this compound be disposed of down the drain, in municipal trash, or mixed with non-halogenated waste streams (unless the total halogen content is negligible, yet strict segregation is the safest default). The presence of the bromine substituent requires high-temperature incineration to prevent the formation of toxic byproducts and to ensure complete destruction of the heteroaromatic ring.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound possesses a reactive carbon-bromine (C-Br) bond on a pyrimidine ring, making it susceptible to nucleophilic aromatic substitution. This reactivity profile dictates that it should not be commingled with strong nucleophiles (e.g., free amines, thiols) in waste containers to prevent uncontrolled exothermic reactions.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Structure Morpholine ring fused to brominated pyrimidineHalogenated Waste (Must be segregated from non-halogens).
Physical State Solid (typically off-white powder)Requires solid waste containment or dissolution in compatible solvent.
Reactivity Electrophilic at C-Br positionDo not mix with strong bases or nucleophiles in waste drums.
GHS Classification Irritant (Skin/Eye/Resp), HarmfulStandard PPE (Nitrile gloves, goggles, fume hood) required.
Flash Point N/A (Solid)Not classified as "Ignitable" (D001) unless in flammable solvent.
Water Solubility Low to ModerateDo not flush. Will persist and contaminate aqueous systems.

Pre-Disposal Handling & Segregation

Before disposal, the waste must be segregated correctly.[1][2][3] Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and limits incineration options.

Segregation Logic (Decision Matrix)

The following diagram illustrates the decision logic for segregating this specific compound.

WasteSegregation Start Waste Generation: 4-(2-Bromopyrimidin-4-yl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidBin Container: Wide-Mouth Jar Label: 'Solid Waste - Halogenated' Solid->SolidBin Double Bag/Seal SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv HaloBin Container: Safety Can/Carboy Label: 'Halogenated Liquid Waste' HaloSolv->HaloBin NonHaloSolv->HaloBin *Contaminated by Bromine* Treat as Halogenated

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates classification as halogenated waste depending on local concentration thresholds.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, spill cleanup materials, heavily contaminated gloves.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "4-(2-Bromopyrimidin-4-yl)morpholine".[4]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Tag: Explicitly write "Contains Halogens ".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container. Keep the lid tightly closed when not adding waste.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or reaction solvents.

  • Quenching: Ensure the reaction mixture is quenched. If unreacted reagents (e.g., thionyl chloride, strong bases) are present, neutralize them carefully before transferring to the waste container.

    • Scientific Rationale: Prevents pressure buildup in the waste drum.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Acetone/Methanol : If the concentration of the brominated compound is significant (>1-2%), divert to the "Halogenated Waste" stream to ensure proper incineration.

  • pH Check: Ensure the waste stream is between pH 4 and 10. Extremely acidic/basic waste should be collected separately or neutralized to prevent degradation of the waste container.

Spill Management Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Minor Minor Spill (<100g, inside hood) Assess->Minor Yes Major Major Spill (Evacuate Area) Assess->Major No PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Absorb Absorb/Sweep Use damp paper towel (solids) or vermiculite (liquids) PPE->Absorb Clean Clean Surface Soap & Water wash Absorb->Clean Dispose Dispose as Solid Halogenated Waste Absorb->Dispose Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills.

Cleanup Protocol:

  • Isolate: Demarcate the area.

  • PPE: Wear double nitrile gloves. The morpholine moiety can enhance skin permeability; double gloving provides a necessary breakthrough buffer.

  • Method:

    • Solids: Do not dry sweep if fine dust is present (inhalation hazard). Cover with a wet paper towel to dampen, then scoop up.

    • Liquids: Use an inert absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a dilute surfactant solution. Place all cleanup materials into the solid hazardous waste container.

Regulatory Compliance & Final Destruction

  • EPA/RCRA (USA): This compound is not typically "P-listed" (acutely toxic) or "U-listed" by default unless specified, but it exhibits the characteristic of Toxicity .

  • Destruction Method: The ultimate disposal method utilized by licensed waste handlers is High-Temperature Incineration (typically >1100°C) with flue gas scrubbing.

    • Scientific Mechanism: High temperatures are required to break the C-Br bond and mineralize the heteroaromatic ring. Scrubbers (using NaOH/Lime) are essential to capture the resulting Hydrogen Bromide (HBr) gas, preventing acid rain formation.

Final Checklist for Researchers:

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5459635, 4-(2-Bromopyrimidin-4-yl)morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromopyrimidin-4-yl)morpholine
Reactant of Route 2
4-(2-Bromopyrimidin-4-yl)morpholine
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